2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-(Prop-2-en-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . This reaction yields multifunctionalized 2-oxabicyclo[2.2.1]heptane derivatives with high diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The oxabicycloheptane ring system provides structural rigidity, which can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with similar bicyclic structures used in various synthetic applications.
Uniqueness
2-(Prop-2-en-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is unique due to its oxabicycloheptane ring system, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-prop-2-enyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-5-10(7-11)6-8-3-4-9(10)12-8/h2,7-9H,1,3-6H2 |
InChI Key |
XXDJMOVWCUOGCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2CCC1O2)C=O |
Origin of Product |
United States |
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